molecular formula C16H16ClF3N4O B2556374 5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2198845-41-7

5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

Cat. No. B2556374
CAS RN: 2198845-41-7
M. Wt: 372.78
InChI Key: UOSFACPTJIXREA-UHFFFAOYSA-N
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Description

“5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine” is a compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The optimal structure of the pyridine group in this compound was found to be 5-CF3 . The optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another reaction involves the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in the structure of “this compound” bestows many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Pharmacological Properties

A chemical series including pyrimidine derivatives demonstrates a profile of antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Two compounds from this series were selected for clinical investigations based on their powerful antiemetic activity, highlighting the compound's significance in developing therapeutic agents (Mattioda et al., 1975).

Antineuropathic Pain Activity

Pyrimidine scaffolds have been explored for their potential as sigma-1 receptor (σ1R) antagonists with pharmacological antineuropathic pain activity. Notably, specific derivatives exhibited high binding affinity to σ1R receptor and significant antinociceptive effects in neuropathic pain models without causing motor impairments, suggesting their utility in neuropathic pain management (Lan et al., 2014).

Nonlinear Optical Properties

The structural and electronic properties of thiopyrimidine derivatives have been studied, revealing their significant potential in nonlinear optics (NLO) fields. These findings underscore the importance of pyrimidine derivatives in developing NLO materials for optoelectronic applications (Hussain et al., 2020).

Antimicrobial Activity

New derivatives of pyridothienopyrimidines and pyridothienotriazines have demonstrated antimicrobial activities. This research opens pathways for the development of novel antimicrobial agents based on pyrimidine scaffolds, providing alternatives in the fight against resistant bacterial strains (Abdel-rahman et al., 2002).

Mechanism of Action

Pyrimidinamine derivatives, which include “5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine”, act as mitochondrial complex I electron transport inhibitors (MET I) . This action mode is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Future Directions

The demand for TFMP derivatives, including “5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine”, has been increasing steadily over the last 30 years . This suggests that there will be ongoing research and development in this area, with potential for new applications and synthesis methods.

properties

IUPAC Name

5-chloro-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O/c17-12-8-21-15(22-9-12)24-6-4-11(5-7-24)10-25-14-3-1-2-13(23-14)16(18,19)20/h1-3,8-9,11H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSFACPTJIXREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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